molecular formula C23H24N4O4 B2673958 N-(4-methoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide CAS No. 1251545-70-6

N-(4-methoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide

Cat. No.: B2673958
CAS No.: 1251545-70-6
M. Wt: 420.469
InChI Key: UCOXHVDGDSXBPC-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a methoxybenzyl group, a morpholinylpyrazinyl group, and a benzamide moiety. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-methoxybenzylamine: This can be achieved through the reduction of 4-methoxybenzyl cyanide using hydrogen gas in the presence of a palladium catalyst.

    Formation of 4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzoic acid: This involves the reaction of 4-hydroxybenzoic acid with 3-morpholin-4-ylpyrazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Coupling Reaction: The final step involves the coupling of 4-methoxybenzylamine with 4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzoic acid using a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzyl-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide.

    Reduction: Formation of N-(4-methoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

    Biochemistry: It is used to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

N-(4-methoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide can be compared with similar compounds such as:

    N-(4-methoxybenzyl)-4-[(3-piperidin-4-ylpyrazin-2-yl)oxy]benzamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    N-(4-methoxybenzyl)-4-[(3-pyrrolidin-4-ylpyrazin-2-yl)oxy]benzamide: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-29-19-6-2-17(3-7-19)16-26-22(28)18-4-8-20(9-5-18)31-23-21(24-10-11-25-23)27-12-14-30-15-13-27/h2-11H,12-16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOXHVDGDSXBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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